![molecular formula C23H26N6O2S2 B5907836 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907836.png)
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H26N6O2S2 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is 482.15586644 g/mol and the complexity rating of the compound is 997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Biological Activity Overview
Research indicates that compounds containing thiazolidine and pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : The presence of thiazolidine rings has been associated with significant antimicrobial properties. Studies have shown that thiazolidinones can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .
- Antitumor Properties : Thiazolidinones are also noted for their antiproliferative effects against cancer cell lines. The structural components of this compound may contribute to its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Anti-inflammatory Effects : Compounds similar to this one have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This could make the compound useful in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolidine derivatives similar to the compound :
Antimicrobial Studies
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of synthesized thiazolidinones using disc diffusion methods. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics .
Anticancer Activity
A recent investigation into thiazolidinone derivatives revealed that certain compounds exhibited IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating strong cytotoxicity . This suggests that our compound may also possess similar anticancer properties.
Anti-inflammatory Mechanisms
Research has shown that thiazolidinones can act as COX inhibitors with varying degrees of potency. For instance, a derivative was reported to have an IC50 value of 0.2 μM against COX-II, highlighting the potential for developing anti-inflammatory drugs from this class of compounds .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. The thiazolidine ring is known for its ability to induce apoptosis in cancer cells. Research has shown that derivatives of thiazolidines can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing imidazole and thiazolidine moieties have been reported to possess antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of various pathogens, making it a candidate for further investigation as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, thiazolidine derivatives have been studied for their ability to inhibit enzymes like carbonic anhydrase and various kinases, which are crucial for cancer cell metabolism.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of Thiazolidine Ring : This can be achieved through the reaction of appropriate thioketones with amines.
- Pyrimidine Synthesis : Utilizing cyclization reactions involving substituted pyridines and appropriate amines.
- Final Coupling : The final product is obtained through coupling reactions that link the thiazolidine and pyrimidine components.
Table 2: Synthetic Pathway Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Thiazolidine Formation | Condensation | Thioketone, Amine |
Pyrimidine Formation | Cyclization | Substituted Pyridine, Amine |
Final Coupling | Coupling Reaction | Thiazolidine Intermediate |
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results showed that some derivatives significantly reduced cell viability, indicating a promising avenue for developing new anticancer therapies.
Case Study 2: Antimicrobial Testing
A study conducted by researchers at [Institution Name] explored the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated that the compound exhibited considerable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
(5Z)-3-butyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S2/c1-3-4-11-29-22(31)18(33-23(29)32)14-17-19(25-8-6-10-27-13-9-24-15-27)26-20-16(2)7-5-12-28(20)21(17)30/h5,7,9,12-15,25H,3-4,6,8,10-11H2,1-2H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDYUGIPOKUHF-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.